Compound 401

Description

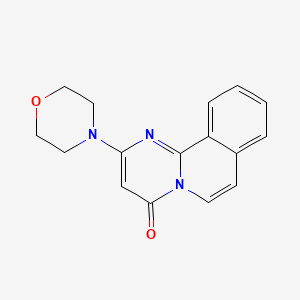

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRDQVRQVGRNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434626 | |

| Record name | Compound 401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168425-64-7 | |

| Record name | 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Compound 401: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of Compound 401, a synthetic small molecule inhibitor. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development. This guide synthesizes available data on its biochemical activity, cellular effects, and the signaling pathways it modulates.

Core Mechanism of Action

This compound is a potent and selective inhibitor of two key serine/threonine kinases: DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5][6] Its inhibitory activity is central to its biological effects, which include the disruption of DNA repair processes and the modulation of cell growth and survival pathways.

Dual Inhibition of DNA-PK and mTOR

The primary mechanism of action of this compound is its ability to competitively inhibit the kinase activity of both DNA-PK and mTOR.[1][2][4][6] This dual inhibition is significant as both kinases are critical regulators of cellular processes that are often dysregulated in diseases such as cancer. DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[4] mTOR, on the other hand, is a central regulator of cell growth, proliferation, and metabolism.[4][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.

| Target Kinase | IC50 Value | Notes |

| DNA-PK | 0.28 µM | Potent inhibition of DNA-dependent protein kinase.[1][2][3][6] |

| mTOR | 5.3 µM | Inhibition of mammalian target of rapamycin.[1][3][6] |

| p110α/p85α PI3K | >100 µM | Demonstrates selectivity over PI3K.[1][3] |

| ATM | >100 µM | High selectivity against Ataxia-Telangiectasia Mutated kinase.[3][4] |

| ATR | >100 µM | High selectivity against ATM and Rad3-related kinase.[3][4] |

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Cell Line | Effect | Concentration | Notes |

| COS7 cells | Blocks phosphorylation of S6 kinase 1 (Thr389) and Akt (Ser473) | Not specified | Demonstrates inhibition of mTORC1 and mTORC2 signaling.[1] |

| Rat-1 fibroblasts | Inhibits phosphorylation of S6K1 and Akt | 10 µM | Confirms mTOR pathway inhibition in a fibroblast cell line.[3] |

| M059J glioma cells (DNA-PK deficient) | Inhibits phosphorylation of S6K1 and Akt | 10 µM | Shows mTOR inhibition is independent of DNA-PK.[3] |

| TSC1-/- MEFs | Inhibits proliferation (IC50 = 2 µM) and induces apoptosis | 2 µM | Effective in cells with hyperactive mTOR signaling.[3] |

| CHO-K1 cells | Completely inhibits DNA double-strand break repair | 50 µM | Demonstrates potent inhibition of the DNA repair pathway.[9][10] |

Table 2: Cellular Activity of this compound

Signaling Pathways Modulated by this compound

This compound's dual inhibitory action affects two critical signaling pathways: the DNA Damage Response (DDR) and the PI3K/Akt/mTOR pathway.

DNA Damage Response Pathway

By inhibiting DNA-PK, this compound directly interferes with the Non-Homologous End Joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs). This inhibition leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. abmole.com [abmole.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound, DNA-dependent protein kinase and mTOR inhibitor (CAS 168425-64-7) | Abcam [abcam.com]

- 5. This compound | CAS 168425-64-7 | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Susceptibility of Trypanosomatid Pathogens to PI3/mTOR Kinase Inhibitors Affords a New Opportunity for Drug Repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. The Susceptibility of Trypanosomatid Pathogens to PI3/mTOR Kinase Inhibitors Affords a New Opportunity for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Single-cell microarray enables high-throughput evaluation of DNA double-strand breaks and DNA repair inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Compound 401: A Technical Guide to its Dual Inhibition of DNA-PK and mTOR Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of Compound 401, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). This document details the signaling pathways affected by this compound, summarizes key quantitative data, and provides representative experimental protocols for the investigation of its activity.

Core Concepts: Dual Pathway Inhibition

This compound exerts its cellular effects through the simultaneous inhibition of two critical signaling pathways: the DNA Damage Response (DDR) via DNA-PK and cellular growth and proliferation via mTOR. This dual-action mechanism presents a compelling strategy for therapeutic intervention, particularly in oncology, by preventing cancer cells from repairing DNA damage induced by chemo- or radiotherapy while also curbing their growth and survival signals.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary targets and other related kinases.

| Target Kinase | IC50 (µM) | Assay Type | Notes | Reference |

| DNA-PK | 0.28 | Cell-free kinase assay | Potent inhibition of the catalytic subunit. | [1][2] |

| mTOR | 5.3 | Cell-free kinase assay | Moderate inhibition of mTOR. | [1][2] |

| p110α/p85α PI3K | >100 | Cell-free kinase assay | Poor inhibitor, demonstrating selectivity. | [1][2] |

| ATM | >100 | Cell-free kinase assay | Selective against other PIKK family members. | [1] |

| ATR | >100 | Cell-free kinase assay | Selective against other PIKK family members. | [1] |

| Cellular Activity | Cell Line | Concentration | Effect | Reference |

| Inhibition of mTOR-Raptor complex | - | 5 µM | 67% inhibition of immunoprecipitated mTOR. | [1] |

| Inhibition of mTOR-Raptor complex | - | 10 µM | 78% inhibition of immunoprecipitated mTOR. | [1] |

| Inhibition of p-S6K1 (Thr389) | COS-7 | Not Specified | Blocks phosphorylation. | [2] |

| Inhibition of p-Akt (Ser473) | COS-7 | Not Specified | Blocks phosphorylation. | [2] |

| Inhibition of DNA-PK | HeLa | 0.28 µM (IC50) | Reduction in p53 Ser15 phosphorylation. | [1] |

| Proliferation Inhibition | TSC1-/- fibroblasts | Not Specified | Inhibits proliferation. | [1] |

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways affected by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a DNA-PK inhibitor like this compound.

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to characterize the activity of this compound.

In Vitro DNA-PK Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of DNA-PK.

Materials:

-

Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)

-

Biotinylated peptide substrate (e.g., a p53-derived peptide)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

-

This compound stock solution in DMSO

-

Streptavidin-coated plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the DNA-PK enzyme and the peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for ADP-Glo™).

-

Incubate the reaction for 30-60 minutes at 30°C.

-

Stop the reaction by adding EDTA or a specific stop solution.

-

For the radioactive assay, transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated peptide. Wash the plates to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Western Blot Analysis of p-S6K1 (Thr389) and p-Akt (Ser473)

Objective: To assess the inhibitory effect of this compound on the mTOR signaling pathway in a cellular context.

Materials:

-

COS-7 or other suitable cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-S6K1 (Thr389), anti-total S6K1, anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed COS-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 1-2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-S6K1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total S6K1, p-Akt, total Akt, and the loading control to ensure equal protein loading and to assess the specificity of the inhibition.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.

In Vitro Non-Homologous End Joining (NHEJ) Assay

Objective: To measure the ability of this compound to inhibit DNA double-strand break repair via the NHEJ pathway in a cell-free system.[3][4][5]

Materials:

-

HeLa or other NHEJ-competent cell nuclear extracts

-

Linearized plasmid DNA (e.g., pBluescript linearized with a restriction enzyme)

-

[³²P]-labeled dNTPs for labeling the plasmid ends (optional, for radioactive detection)

-

NHEJ reaction buffer (50 mM HEPES-KOH pH 8.0, 40 mM KOAc, 1 mM Mg(OAc)₂, 1 mM ATP, 1 mM DTT)

-

This compound stock solution in DMSO

-

Proteinase K

-

Agarose gel and electrophoresis system

-

DNA stain (e.g., SYBR Gold) or autoradiography system

Procedure:

-

Prepare serial dilutions of this compound in the NHEJ reaction buffer.

-

In a microcentrifuge tube, combine the cell nuclear extract and the linearized plasmid DNA.

-

Add the diluted this compound or DMSO (vehicle control) and incubate on ice for 15 minutes.

-

Initiate the end-joining reaction by transferring the tubes to 37°C for 1-2 hours.

-

Terminate the reaction by adding SDS and proteinase K and incubating at 37°C for 30 minutes.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Stain the gel with a DNA stain or expose it to an X-ray film if using a radiolabeled substrate.

-

Quantify the formation of plasmid multimers (dimers, trimers, etc.), which represent successful end-joining events.

-

Calculate the percentage of inhibition of NHEJ for each concentration of this compound.

This guide provides a comprehensive overview of the mechanism of action of this compound. The presented data and protocols serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into this and other dual DNA-PK/mTOR inhibitors.

References

Compound 401: An In-depth Technical Guide on its mTOR Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 401 is a synthetic, cell-permeable molecule that has been identified as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of the effects of this compound on the mTOR signaling pathway. It includes a detailed summary of its inhibitory activity, experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of mTOR signaling and the development of related therapeutic agents.

Introduction to mTOR Signaling

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from a variety of upstream inputs, including growth factors, nutrients, energy levels, and cellular stress, to control a wide range of downstream cellular processes. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1 is sensitive to rapamycin and is primarily responsible for regulating cell growth by promoting anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[1] Key downstream effectors of mTORC1 include p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 is generally considered rapamycin-insensitive and plays a crucial role in cell survival and cytoskeletal organization.[1] A key substrate of mTORC2 is the kinase Akt (also known as Protein Kinase B), which it phosphorylates at serine 473, leading to its full activation.

Given its central role in cellular homeostasis, the mTOR pathway is a significant target for drug discovery and development.

This compound: A Dual DNA-PK and mTOR Inhibitor

This compound, with the chemical name 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one, has been characterized as a potent inhibitor of both DNA-PK and mTOR.[2] Its inhibitory activity is reversible and competitive with ATP.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 168425-64-7 | [2][3] |

| Molecular Formula | C₁₆H₁₅N₃O₂ | [2][3] |

| Molecular Weight | 281.31 g/mol | [2] |

| Purity | ≥99% | [2] |

| Solubility | Soluble to 10 mM in DMSO and to 5 mM in ethanol. | [2] |

Quantitative Data on mTOR Inhibition

The inhibitory potency of this compound against mTOR and other related kinases has been determined through in vitro kinase assays.

| Target Kinase | IC₅₀ (μM) | Selectivity vs. mTOR | Reference |

| mTOR | 5.3 | - | [2] |

| DNA-PK | 0.28 | 19-fold more selective for DNA-PK | [2] |

| PI 3-K | >100 | >18.8-fold | [2] |

| ATM | >100 | >18.8-fold | [2] |

| ATR | >100 | >18.8-fold | [2] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.

Effects on Downstream mTOR Signaling

This compound has been shown to effectively block the phosphorylation of key downstream targets of both mTORC1 and mTORC2 in cellular assays.

Inhibition of mTORC1 Signaling

The activity of mTORC1 is commonly assessed by measuring the phosphorylation of its substrate, S6K1, at threonine 389 (Thr389). Treatment of COS7 cells with this compound has been demonstrated to block the phosphorylation of S6K1 at this site.

Inhibition of mTORC2 Signaling

The functional activity of mTORC2 is often determined by its ability to phosphorylate Akt at serine 473 (Ser473). In COS7 cells, this compound has been observed to inhibit the phosphorylation of Akt at this critical residue.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on mTOR signaling.

In Vitro mTOR Kinase Assay

This protocol is a representative method for determining the IC₅₀ value of this compound against mTOR.

Materials:

-

Recombinant human mTOR enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

ATP

-

Substrate (e.g., purified, inactive S6K1 or a peptide substrate)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Plate reader for detecting kinase activity (e.g., based on radioactivity, fluorescence, or luminescence)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add the mTOR enzyme and the substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for mTOR) to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the kinase activity in each well using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of Phosphorylated S6K1 and Akt

This protocol describes how to assess the in-cell activity of this compound on the mTOR signaling pathway.

Materials:

-

Cell line (e.g., COS7, HEK293, or a cancer cell line with activated mTOR signaling)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-S6K1 (Thr389)

-

Rabbit anti-S6K1 (total)

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (total)

-

Mouse or rabbit anti-β-actin (loading control)

-

-

Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound and its effects on mTOR signaling.

mTOR Signaling Pathway and Inhibition by this compound

References

In-Depth Technical Guide: Compound 401 (CAS Number 168425-64-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound 401, with the formal name 2-(4-morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one, is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2] This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and key experimental data. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound for further investigation. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and experimental application.

Chemical and Physical Properties

This compound is a synthetic, cell-permeable small molecule.[3][4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 168425-64-7 | [1][2][3][5] |

| Formal Name | 2-(4-morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one | [2] |

| Molecular Formula | C₁₆H₁₅N₃O₂ | [1][3] |

| Molecular Weight | 281.31 g/mol | [1][2][3] |

| Purity | ≥98% | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO (up to 10 mM) and ethanol (up to 5 mM) | [1][3] |

| Storage | Store at room temperature | [1][2] |

Mechanism of Action and Biological Activity

This compound is a reversible and selective inhibitor of DNA-PK and mTOR, two key kinases involved in cell survival, proliferation, and DNA damage repair.[1][2]

Kinase Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC₅₀) are presented below, demonstrating its selectivity for DNA-PK and mTOR over other related kinases such as PI3K, ATM, and ATR.[1][2]

| Target Kinase | IC₅₀ (µM) | Reference |

| DNA-PK | 0.28 | [1][2] |

| mTOR | 5.3 | [1][2] |

| PI3K (p110α/p85α) | >100 | [1][2] |

| ATM | >100 | [1][2] |

| ATR | >100 | [1][2] |

Cellular Effects

In cellular contexts, this compound has been shown to:

-

Inhibit the phosphorylation of downstream targets of mTOR, including S6 kinase 1 (S6K1) and Akt (at serine 473), in various cell lines.

-

Inhibit the proliferation of mouse embryonic fibroblasts (MEFs) that are deficient in the tuberous sclerosis complex 1 (TSC1-/-), which exhibit hyperactive mTOR signaling, with an IC₅₀ of 2 µM.

-

Induce apoptosis in TSC1-/- MEFs.

Signaling Pathways

This compound exerts its effects by intervening in the DNA damage response and mTOR signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for this compound.

In Vitro Kinase Inhibition Assay (Adapted from Griffin et al., 2005)

This protocol describes the determination of the inhibitory activity of this compound against DNA-PK.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, and 10 µg/mL of a biotinylated peptide substrate (e.g., a p53-derived peptide).

-

Enzyme and Inhibitor Addition: Add purified DNA-PK enzyme to the reaction mixture. Subsequently, add varying concentrations of this compound (typically in a serial dilution).

-

Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a specified time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of 7.5 M guanidine hydrochloride.

-

Substrate Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate. Wash the plate to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated ³²P using a scintillation counter.

-

IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt and S6K1 Phosphorylation (Adapted from Ballou et al., 2007)

This protocol details the procedure to assess the effect of this compound on the phosphorylation of mTOR signaling targets.

-

Cell Culture and Treatment: Culture cells (e.g., Rat-1 fibroblasts or M059J glioma cells) in appropriate media. Treat the cells with this compound at the desired concentration (e.g., 10 µM) for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay.

-

SDS-PAGE and Electrotransfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473) and phosphorylated S6K1 (Thr389) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.

-

Normalization: Strip the membrane and re-probe with antibodies against total Akt and total S6K1 to ensure equal protein loading.

Cell Proliferation Assay (Adapted from Ballou et al., 2007)

This protocol is for determining the effect of this compound on the proliferation of TSC1-/- and TSC1+/+ mouse embryonic fibroblasts (MEFs).

-

Cell Seeding: Seed TSC1-/- and TSC1+/+ MEFs in 96-well plates at a suitable density.

-

Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound.

-

Incubation: Incubate the cells for a period of 72 hours.

-

Viability Assessment: Assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a similar colorimetric assay.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell proliferation relative to untreated control cells. Determine the IC₅₀ value for cell proliferation inhibition.

Apoptosis Assay (Adapted from Ballou et al., 2007)

This protocol is for detecting apoptosis induced by this compound in TSC1-/- MEFs.

-

Cell Treatment: Treat TSC1-/- MEFs with this compound at a concentration known to inhibit proliferation (e.g., 10 µM).

-

Cell Staining: After the desired treatment period (e.g., 24-48 hours), harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of apoptotic cells in the treated and untreated populations.

-

Experimental Workflows

The following diagrams illustrate the logical flow of common experimental procedures involving this compound.

Conclusion

This compound (CAS 168425-64-7) is a valuable research tool for investigating the roles of DNA-PK and mTOR in cellular processes such as DNA repair, cell growth, and apoptosis. Its selectivity profile makes it a more precise tool for studying mTOR signaling compared to less specific inhibitors like LY294002. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute further studies to elucidate the therapeutic potential of targeting DNA-PK and mTOR.

References

Compound 401: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 401, with the chemical name 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one and CAS number 168425-64-7, is a synthetic, cell-permeable molecule that has garnered significant interest in biochemical and pharmaceutical research. It functions as a potent, reversible, and ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR), two key kinases involved in critical cellular processes such as DNA damage repair and cell growth. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed methodologies for key experimental procedures, and a visualization of its role in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The available data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅N₃O₂ | [1] |

| Molecular Weight | 281.31 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 211.0 to 215.0 °C | |

| Solubility | Soluble in DMSO (up to 6 mg/mL with warming) | |

| Purity | >98.0% (GC) | |

| IC₅₀ for DNA-PK | 0.28 µM | |

| IC₅₀ for mTOR | 5.3 µM | |

| Selectivity | Displays low affinity for PI3K, ATM, and ATR (IC₅₀ > 100 µM) | |

| Canonical SMILES | C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | [1] |

| InChIKey | BVRDQVRQVGRNHG-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on standard laboratory practices, the following methodologies are representative of the procedures likely used to determine its physicochemical properties.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

A small amount of the crystalline solid this compound is placed in a capillary tube.

-

The capillary tube is inserted into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility is a crucial parameter that influences a compound's absorption and distribution in biological systems.

Apparatus:

-

Analytical balance

-

Vials with caps

-

Vortex mixer or shaker

-

Centrifuge

-

HPLC system

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then centrifuged to pellet the undissolved solid.

-

A sample of the supernatant is carefully removed and filtered.

-

The concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), against a standard curve of known concentrations.

In Vitro Kinase Inhibition Assay (for IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Apparatus:

-

Microplate reader

-

Recombinant DNA-PK and mTOR enzymes

-

Substrate (e.g., a specific peptide)

-

ATP

-

Assay buffer

-

Multi-well plates

Procedure:

-

A series of dilutions of this compound are prepared.

-

The recombinant enzyme (DNA-PK or mTOR), its substrate, and ATP are added to the wells of a microplate.

-

The different concentrations of this compound are then added to the wells.

-

The enzymatic reaction is allowed to proceed for a set period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (or substrate consumed) is measured. This is often done using methods that detect phosphorylation, such as immunoassays or radiometric assays.

-

The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting two key serine/threonine kinases: DNA-PK and mTOR. These kinases are central to the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism, and the DNA damage response pathway.

DNA Damage Response and mTOR Signaling

DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Upon DNA damage, DNA-PK is activated and phosphorylates various downstream targets to promote repair and cell survival.

mTOR is a central regulator of cell growth and proliferation, integrating signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.

The inhibition of both DNA-PK and mTOR by this compound can lead to a synergistic anti-cancer effect. By blocking DNA repair, this compound can enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapies. Simultaneously, its inhibition of mTOR signaling can halt cell growth and proliferation.

Caption: Mechanism of action of this compound.

Conclusion

This compound is a valuable research tool for studying the intricate roles of DNA-PK and mTOR in cellular physiology and disease. Its dual inhibitory activity presents a promising strategy for enhancing the efficacy of cancer therapies. This guide provides a foundational understanding of its physicochemical properties and mechanism of action, which is essential for its application in preclinical and translational research. Further investigation into its pharmacokinetic profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

In Vitro Apoptosis Induction by Compound 401: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 401, identified as the potent and selective MET inhibitor ABN401, has emerged as a promising candidate in targeted cancer therapy. The c-MET receptor tyrosine kinase is a critical regulator of cellular processes such as proliferation, survival, and motility, and its aberrant activation is a known driver in various malignancies. ABN401 functions by inhibiting c-MET autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and, significantly, the induction of apoptosis in cancer cells with MET oncogene addiction. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the apoptotic effects of this compound (ABN401), presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.

It is important to note that the designation "this compound" has been applied to several distinct molecules in scientific literature, including LTX-401, ST-401, and SL-401, each with a unique mechanism of action. This guide focuses specifically on ABN401, a compound demonstrated to induce apoptosis via caspase activation.

Data Presentation

The pro-apoptotic efficacy of this compound (ABN401) has been quantified through various in vitro assays. The following tables summarize the key data, including representative findings from other c-MET inhibitors where specific quantitative data for ABN401 is not publicly available, to provide a comprehensive understanding of its potency and effects.

Table 1: Cytotoxicity of this compound (ABN401) in MET-Addicted Cancer Cell Lines

| Cell Line | Cancer Type | MET Status | IC50 of ABN401 (nM) |

| SNU5 | Gastric | Amplification | ~2-10 |

| SNU620 | Gastric | Amplification | ~2-10 |

| Hs746T | Gastric | Amplification | ~2-10 |

| MKN45 | Gastric | Amplification | ~2-10 |

| EBC-1 | Lung | Amplification | ~2-10 |

| H1993 | Lung | Amplification | ~43 |

Data sourced from studies on ABN401, demonstrating potent cytotoxic activity in MET-addicted cancer cells[1].

Table 2: Induction of Apoptosis by c-MET Inhibitors (Representative Data)

| Compound | Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |

| SU11274 | A549 | Not Specified | ~50% |

| DFX117 | A549 | 0.4 | 26.84% |

| DFX117 | NCI-H1975 | 0.4 | 32.75% |

Representative data from c-MET inhibitors SU11274 and DFX117, as specific Annexin V quantification for ABN401 is not publicly available[2][3].

Table 3: Effect of this compound on Apoptosis-Related Protein Expression and Activity

| Protein | Effect of this compound (ABN401) | Method of Detection | Quantitative Change |

| p-MET | Inhibition | Western Blot | Dose-dependent decrease |

| p-AKT | Inhibition | Western Blot | Dose-dependent decrease |

| p-ERK1/2 | Inhibition | Western Blot | Dose-dependent decrease |

| Caspase-3 | Activation (Cleavage) | Western Blot | Increased cleaved form |

| PARP-1 | Cleavage | Western Blot | Increased cleaved form |

| Bcl-2 | Downregulation | Western Blot | Not specified |

| Bax | Upregulation | Western Blot | Not specified |

This table summarizes the observed effects of ABN401 and other c-MET inhibitors on key apoptosis-regulating proteins[1][4]. Specific fold-change data from densitometry is not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are protocols for key experiments used to assess apoptosis induction by this compound.

Cell Viability Assay (WST-1 Assay)

This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.

-

Cell Seeding: Seed MET-addicted cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (ABN401) for 72 hours. Include a vehicle-only control.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

-

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them using a lysis buffer provided with a commercial caspase activity kit.

-

Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to the cell lysates in a 96-well plate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.

-

Data Analysis: Quantify the fold-increase in caspase-3/7 activity relative to untreated control cells.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and cleavage of proteins involved in the apoptotic signaling pathway.

-

Protein Extraction: Treat cells with this compound, harvest, and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-MET, total MET, p-AKT, total AKT, cleaved caspase-3, total caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the chemiluminescent signal.

-

Analysis: Quantify band intensities using densitometry software to determine relative protein expression levels.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer [mdpi.com]

- 4. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activity of the synthetic compound 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one. This molecule belongs to a class of pyrimido[2,1-a]isoquinolin-4-one derivatives that have garnered significant interest in the field of oncology and drug discovery. The core focus of this document is to detail the compound's mechanism of action, its impact on cellular signaling pathways, and to provide comprehensive experimental methodologies for its study. All quantitative data is presented in structured tables, and key biological processes are visualized through detailed diagrams.

Core Biological Activity: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

The primary biological target of 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one and its analogues is the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound effectively compromises the cell's ability to repair DNA damage, a characteristic that can be exploited for therapeutic benefit, particularly in cancer treatment.

Mechanism of Action

2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one functions as an ATP-competitive inhibitor of DNA-PK.[1] This means it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream targets and thereby halting the DNA repair process. The morpholino group at the 2-position of the pyrimidoisoquinolin-4-one core is a critical feature for its potent inhibitory activity.[1]

Quantitative Biological Data

While specific quantitative data for 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one is not individually detailed in primary literature, extensive structure-activity relationship (SAR) studies have been conducted on this chemical series. The data presented below is for the closely related and highly potent analogue, NU7163 , which shares the same core structure and the critical 2-morpholino substituent.[1] This data provides a strong indication of the biological activity of the title compound.

| Compound | Target | Assay Type | IC50 (µM) | Ki (nM) | Reference |

| NU7163 | DNA-PK | Kinase Assay | 0.19 | 24 | [1] |

| Cell Line | Treatment | Assay Type | Dose Modification Factor (DMF) at 10% Survival | Inhibitor Concentration (µM) | Reference |

| HeLa | Ionizing Radiation + NU7163 | Clonogenic Survival Assay | 2.3 | 5 | [1] |

Table 1: In Vitro Inhibitory Activity of NU7163. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the DNA-PK enzyme by 50%. The Ki value is the inhibition constant, indicating the potency of the inhibitor.

Table 2: Radiosensitization Effect of NU7163. The Dose Modification Factor (DMF) indicates the extent to which the inhibitor enhances the cell-killing effect of ionizing radiation. A DMF of 2.3 means that the radiation dose required to achieve 10% cell survival can be reduced by a factor of 2.3 in the presence of the inhibitor.

Signaling Pathway: Non-Homologous End Joining (NHEJ)

The inhibition of DNA-PK by 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one directly impacts the Non-Homologous End Joining (NHEJ) pathway. This pathway is a critical cellular defense mechanism against DNA double-strand breaks. The process is initiated by the recognition of the broken DNA ends by the Ku70/80 heterodimer, which then recruits the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PKcs, in turn, phosphorylates various downstream targets to facilitate the processing and ligation of the DNA ends. By blocking the ATP-binding site of DNA-PKcs, the pyrimido[2,1-a]isoquinolin-4-one inhibitor prevents these phosphorylation events, leading to an accumulation of unrepaired DNA breaks and subsequent cell death, particularly in cancer cells which often have a higher reliance on specific DNA repair pathways.

Experimental Protocols

DNA-PK Inhibition Assay (In Vitro Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one against the DNA-PK enzyme.

Materials:

-

Purified human DNA-PK enzyme

-

Biotinylated peptide substrate (e.g., a p53-derived peptide)

-

Linearized double-stranded DNA (dsDNA)

-

ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

-

Test compound (2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one) dissolved in DMSO

-

96-well microplates

-

Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

Procedure:

-

Prepare Reagent Mix: In each well of a 96-well plate, add the DNA-PK enzyme, the biotinylated peptide substrate, and linearized dsDNA to the assay buffer.

-

Add Inhibitor: Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or just ATP for non-radioactive assays) to a final concentration of 100 µM.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto a streptavidin-coated membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Non-Radioactive Method (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Radiosensitization Assay (Clonogenic Survival Assay)

This assay determines the ability of 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one to enhance the cell-killing effects of ionizing radiation.

Materials:

-

Human tumor cell line (e.g., HeLa)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

Ionizing radiation source (e.g., X-ray irradiator)

-

6-well plates

-

Crystal violet staining solution (0.5% w/v in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate a known number of cells into 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a fixed, non-toxic concentration of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours) prior to irradiation.

-

Irradiation: Irradiate the plates with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, remove the medium containing the compound, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Colony Staining: Fix the colonies with a methanol/acetic acid solution and then stain with crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each radiation dose, both with and without the test compound. Plot the survival curves and determine the Dose Modification Factor (DMF) at a specific survival level (e.g., 10%).

Conclusion

2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining pathway for DNA double-strand break repair. Its ability to compromise this critical cellular process makes it a valuable tool for basic research and a promising candidate for further development as a radiosensitizing agent in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related compounds. The structure-activity relationship highlights the importance of the 2-morpholino substituent for its biological activity, guiding future optimization efforts. Further investigations are warranted to fully elucidate its in vivo efficacy and safety profile.

References

Unveiling the Therapeutic Potential of Compound 401: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for Compound 401, a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). This document details the quantitative biochemical and cellular data, outlines key experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Executive Summary

This compound is a small molecule inhibitor demonstrating high affinity for DNA-PK and mTOR, two critical kinases involved in cellular processes paramount to cancer progression, including DNA damage repair, cell growth, and proliferation. This guide summarizes the key findings from in vitro and cellular assays that validate the therapeutic targets of this compound and provides a framework for its further investigation.

Data Presentation: Biochemical and Cellular Activity

The inhibitory activity of this compound against its primary targets and its selectivity over other related kinases have been quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) | Assay Type |

| DNA-PK | 0.28 | Cell-free kinase assay |

| mTOR | 5.3 | Cell-free kinase assay |

| PI3K (p110α/p85α) | >100 | Cell-free kinase assay |

| ATM | >100 | Cell-free kinase assay |

| ATR | >100 | Cell-free kinase assay |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| HeLa | DNA-PK activity | Reduction in p53 Ser15 phosphorylation | 0.28 |

| COS7 | Western Blot | Inhibition of S6K1 Thr389 phosphorylation | - |

| COS7 | Western Blot | Inhibition of Akt Ser473 phosphorylation | - |

| TSC1-/- MEFs | Proliferation Assay | Inhibition of cell growth | 2 |

Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in two crucial signaling pathways: the DNA Damage Response (DDR) via DNA-PK inhibition and the PI3K/Akt/mTOR pathway.

DNA Damage Response and the Role of DNA-PK

DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound can prevent the repair of damaged DNA in cancer cells, leading to the accumulation of genomic instability and ultimately cell death.

PI3K/Akt/mTOR Signaling Pathway

The mTOR kinase is a central regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. This compound inhibits both complexes, leading to the dephosphorylation of their downstream effectors, such as S6K1 and Akt, thereby arresting cell growth and promoting apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide representative protocols for the key assays used in the characterization of this compound.

In Vitro DNA-PK Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of DNA-PK by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

DNA-PK enzyme (human, recombinant)

-

DNA-PK substrate peptide

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Reaction Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.1 mg/mL BSA, 0.5 mM DTT)

-

ATP solution

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in Kinase Reaction Buffer.

-

In a 96-well plate, add 5 µL of the DNA-PK enzyme and 5 µL of the this compound dilution (or vehicle control).

-

Add 5 µL of DNA-PK substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Immunoprecipitation-mTOR Kinase Assay

This method is used to assess the kinase activity of mTORC1 and mTORC2 complexes immunoprecipitated from cell lysates.

Materials:

-

Cell lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, protease and phosphatase inhibitors)

-

Antibodies against mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) components

-

Protein A/G agarose beads

-

Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)

-

Recombinant inactive substrate (e.g., GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2)

-

[γ-³²P]ATP

-

This compound

Procedure:

-

Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired time.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Incubate lysates with anti-Raptor or anti-Rictor antibody for 2-4 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 1 hour at 4°C to capture the immune complexes.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing the recombinant substrate and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

-

Quantify the band intensity to determine the relative kinase activity.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol describes the detection of phosphorylated S6K1 and Akt as markers of mTORC1 and mTORC2 activity, respectively.

Materials:

-

Cell lysis buffer (as above)

-

Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of this compound.

-

Prepare cell lysates and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cells of interest (e.g., TSC1-/- MEFs)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Target Validation (Representative Protocol)

While specific in vivo data for this compound is limited in the public domain, a representative protocol for a xenograft efficacy study is provided below, based on standard methodologies for DNA-PK inhibitors.

Animal Model:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Tumor Model:

-

Subcutaneous implantation of a human cancer cell line (e.g., a line with known DNA repair deficiencies or mTOR pathway hyperactivation).

Treatment Groups:

-

Vehicle control

-

This compound alone

-

Standard-of-care radiotherapy or chemotherapy alone

-

This compound in combination with radiotherapy or chemotherapy

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Administer radiotherapy or chemotherapy as a single dose or in a fractionated schedule.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-DNA-PK, γH2AX).

-

Analyze the data for tumor growth inhibition and potential synergistic effects of the combination therapy.

Conclusion

The collective data from biochemical, cellular, and preclinical studies strongly support the validation of DNA-PK and mTOR as the primary targets of this compound. Its dual inhibitory action presents a compelling therapeutic strategy for cancers reliant on these pathways for survival and proliferation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

Methodological & Application

Application Notes: Utilizing Compound 401 in Kinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 401 is a potent and selective synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), with respective IC50 values of 0.28 µM and 5.3 µM.[1][2] It displays high selectivity, showing no significant inhibition of other related kinases such as PI3K, ATM, and ATR at concentrations up to 100 µM.[2] This dual inhibitory action makes this compound a valuable tool for investigating the roles of DNA-PK and mTOR in various cellular processes, including DNA damage repair, cell growth, proliferation, and survival. These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays for both DNA-PK and mTOR.

Data Presentation

Inhibitory Activity of this compound

| Target Kinase | IC50 (µM) | Selectivity vs. Other Kinases | Reference |

| DNA-PK | 0.28 | >100 µM for PI3K, ATM, ATR | [1][2] |

| mTOR | 5.3 | >100 µM for p110α/p85α PI3K | [1][2] |

Cellular Effects of this compound

| Cellular Target | Effect | Cell Line | Reference |

| S6 Kinase 1 (S6K1) Thr389 Phosphorylation | Blocked | COS7 | [2] |

| Akt Ser473 Phosphorylation | Blocked | COS7 | [2] |

Signaling Pathways

The following diagram illustrates the signaling pathways affected by this compound, highlighting its inhibitory action on DNA-PK and the PI3K/Akt/mTOR cascade.

Caption: Inhibition of DNA-PK and mTOR signaling by this compound.

Experimental Protocols

The following diagram provides a general workflow for conducting a kinase inhibitor assay.

Caption: A generalized workflow for a kinase inhibitor assay.

Protocol 1: In Vitro DNA-PK Kinase Activity Assay

This protocol is adapted from established methods for assessing DNA-PK activity.[3][4]

Materials:

-

Purified, active DNA-PK enzyme

-

Biotinylated p53-derived peptide substrate

-

Linear double-stranded DNA (dsDNA) activator

-

This compound

-

ATP

-

Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Stop Solution (100 mM EDTA)

-

Detection Reagent (e.g., LanthaScreen™ Tb-anti-p-Substrate Antibody or Streptavidin-coated plates with a phospho-specific antibody)

-

96-well or 384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based detection

Procedure:

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve. Include a DMSO-only control.

-

Reagent Mix Preparation: In each well of the assay plate, prepare the reaction mixture containing the DNA-PK enzyme, the p53-derived peptide substrate, and the dsDNA activator in assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO control to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of approximately 10-100 µM. The optimal ATP concentration should be near the Km for ATP for DNA-PK if determining ATP-competitive inhibition.

-

Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on enzyme activity.

-

Reaction Termination: Stop the reaction by adding the Stop Solution.

-

Detection: Detect the level of substrate phosphorylation using a suitable method. For a TR-FRET assay, add the terbium-labeled anti-phospho-substrate antibody and incubate as per the manufacturer's instructions before reading the plate. For an ELISA-based assay, transfer the reaction mixture to a streptavidin-coated plate, followed by incubation with a phospho-specific primary antibody and a labeled secondary antibody.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro mTOR Kinase Activity Assay

This protocol is based on established methods for assessing mTOR activity.[1][5][6]

Materials:

-

Immunoprecipitated mTORC1 or purified, active mTOR kinase

-

Recombinant GST-4E-BP1 or other suitable substrate

-

This compound

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM EGTA, 0.01% Polysorbate 20)

-

Stop Solution (SDS sample buffer for radioactive assays; EDTA for non-radioactive assays)

-

Detection system (Autoradiography, TR-FRET, or Luminescence)

-

96-well or 384-well assay plates

-

Plate reader or phosphorimager

Procedure:

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup: In each well, add the mTOR enzyme and the GST-4E-BP1 substrate in the kinase assay buffer.

-

Inhibitor Addition: Add the various concentrations of this compound or DMSO control to the wells.

-

Reaction Initiation: Start the reaction by adding ATP. For a radioactive assay, use [γ-³²P]ATP. For non-radioactive assays, use unlabeled ATP at a concentration near the Km value (e.g., 200 µM).

-

Incubation: Incubate the reaction at 37°C for 20-30 minutes. Optimize the incubation time based on the linearity of the kinase reaction.

-

Reaction Termination:

-

Radioactive Assay: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

Non-Radioactive Assay: Stop the reaction by adding EDTA.

-

-

Detection:

-

Radioactive Assay: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radioactivity in the phosphorylated substrate band using a phosphorimager.

-

TR-FRET Assay: Add the detection reagents (e.g., a terbium-labeled anti-phospho-4E-BP1 antibody) and read the plate on a TR-FRET compatible reader.

-

-

Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the DMSO control. Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.

Conclusion

This compound is a selective dual inhibitor of DNA-PK and mTOR, making it a critical research tool for dissecting their respective and combined roles in cellular signaling. The provided protocols offer a framework for accurately assessing the inhibitory activity of this compound in biochemical assays. Researchers should optimize these protocols for their specific experimental conditions to ensure reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Compound 401: A Potent Inhibitor of the DNA Damage Response Pathway for Studying DNA Repair Mechanisms

Audience: Researchers, scientists, and drug development professionals.